molecular formula C13H18N2 B13215411 (2R)-4-(7-Methyl-1H-indol-3-yl)butan-2-amine

(2R)-4-(7-Methyl-1H-indol-3-yl)butan-2-amine

Cat. No.: B13215411
M. Wt: 202.30 g/mol
InChI Key: MIGRVQASJPRBLC-SNVBAGLBSA-N
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Description

(2R)-4-(7-Methyl-1H-indol-3-yl)butan-2-amine is a compound that belongs to the class of organic compounds known as indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and have significant biological activities. This particular compound features a butan-2-amine group attached to a 7-methylindole moiety, making it structurally unique and potentially interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-(7-Methyl-1H-indol-3-yl)butan-2-amine typically involves several steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methyl Group: The 7-methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Butan-2-amine Group: The final step involves the attachment of the butan-2-amine group to the indole core. This can be achieved through a reductive amination reaction, where the indole is reacted with a butanone derivative in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2R)-4-(7-Methyl-1H-indol-3-yl)butan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts, along with appropriate electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

(2R)-4-(7-Methyl-1H-indol-3-yl)butan-2-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2R)-4-(7-Methyl-1H-indol-3-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, enzymes, and proteins, leading to a range of biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Tryptamine: A naturally occurring compound with a similar indole structure but without the methyl group.

    Serotonin: A neurotransmitter derived from tryptamine with additional hydroxyl and amino groups.

    Melatonin: A hormone derived from serotonin with an additional methoxy group.

Uniqueness

(2R)-4-(7-Methyl-1H-indol-3-yl)butan-2-amine is unique due to the presence of the 7-methyl group and the butan-2-amine side chain. These structural features may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

(2R)-4-(7-methyl-1H-indol-3-yl)butan-2-amine

InChI

InChI=1S/C13H18N2/c1-9-4-3-5-12-11(7-6-10(2)14)8-15-13(9)12/h3-5,8,10,15H,6-7,14H2,1-2H3/t10-/m1/s1

InChI Key

MIGRVQASJPRBLC-SNVBAGLBSA-N

Isomeric SMILES

CC1=C2C(=CC=C1)C(=CN2)CC[C@@H](C)N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)CCC(C)N

Origin of Product

United States

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